

3-Fluoro-4-methoxyphenol CAS number and structure

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Compound of Interest

Compound Name: 3-Fluoro-4-methoxyphenol

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An In-depth Technical Guide to **3-Fluoro-4-methoxyphenol**: A Key Building Block in Modern Drug Discovery

Authored by a Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique electronic properties of fluorine can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate, enhancing metabolic stability, receptor binding affinity, and bioavailability.^[1] **3-Fluoro-4-methoxyphenol** has emerged as a valuable and versatile building block in this context, offering a synthetically accessible platform for the introduction of a fluorinated methoxyphenol moiety into complex molecular architectures. This guide provides an in-depth technical overview of **3-Fluoro-4-methoxyphenol**, encompassing its physicochemical properties, synthesis, spectroscopic characterization, and applications for researchers, scientists, and drug development professionals.

Physicochemical Properties and Structure

3-Fluoro-4-methoxyphenol is a substituted phenol characterized by the presence of a fluorine atom at the 3-position and a methoxy group at the 4-position of the benzene ring.

Chemical Structure

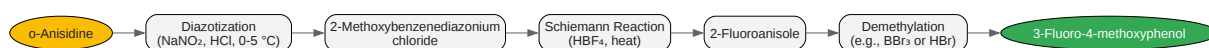
The structure of **3-Fluoro-4-methoxyphenol** is fundamental to its reactivity and utility as a synthetic intermediate.

Identifier	Value
IUPAC Name	3-fluoro-4-methoxyphenol[2]
CAS Number	452-11-9[2][3]
Molecular Formula	C ₇ H ₇ FO ₂ [2][3]
SMILES	<chem>COC1=C(C=C(C=C1)O)F</chem> [2]
InChIKey	ORECFXMTZQZHSP-UHFFFAOYSA-N[2]

Synthesis of 3-Fluoro-4-methoxyphenol

A plausible and efficient synthesis of **3-Fluoro-4-methoxyphenol** can be achieved from readily available starting materials such as o-anisidine (2-methoxyaniline). The synthetic strategy involves a two-step process: diazotization of the aniline followed by a Schiemann reaction to introduce the fluorine atom, and subsequent functional group manipulation.

Synthetic Workflow Diagram



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Caption: Synthetic pathway from o-anisidine to **3-Fluoro-4-methoxyphenol**.

Detailed Experimental Protocol (Representative)

Step 1: Diazotization of o-Anisidine

- In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve o-anisidine in an aqueous solution of hydrochloric acid.
- Cool the mixture to 0-5 °C in an ice-salt bath.

- Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
- Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the 2-methoxybenzenediazonium chloride intermediate.

Step 2: Schiemann Reaction for Fluorination

- To the cold diazonium salt solution, add a chilled solution of tetrafluoroboric acid (HBF₄).
- The diazonium tetrafluoroborate salt will precipitate. Isolate the precipitate by filtration and wash with cold water, followed by a cold organic solvent like ethanol or diethyl ether.
- Carefully dry the diazonium salt.
- Gently heat the dry salt to induce thermal decomposition, which will yield 2-fluoroanisole, nitrogen gas, and boron trifluoride.

Step 3: Demethylation to the Phenol

- Dissolve the crude 2-fluoroanisole in a suitable anhydrous solvent such as dichloromethane.
- Cool the solution in an ice bath and add a demethylating agent like boron tribromide (BBr₃) or hydrobromic acid (HBr) dropwise.
- Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
- Quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford pure **3-Fluoro-4-methoxyphenol**.

Spectroscopic Characterization

While a publicly available, peer-reviewed full dataset for **3-Fluoro-4-methoxyphenol** is not readily available, its spectral characteristics can be reliably predicted based on the electronic effects of its substituents and comparison with structurally similar compounds.

Predicted ^1H NMR Spectrum

The ^1H NMR spectrum of **3-Fluoro-4-methoxyphenol** is expected to show distinct signals for the aromatic protons, the methoxy protons, and the hydroxyl proton.

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constants (J, Hz)	Rationale
Ar-H (adjacent to OH)	~6.8-7.0	Doublet of doublets (dd)	JH-H \approx 8-9, JH-F \approx 2-3	Ortho coupling to the adjacent aromatic proton and a smaller meta coupling to the fluorine atom.
Ar-H (adjacent to F)	~6.7-6.9	Doublet of doublets (dd)	JH-H \approx 8-9, JH-F \approx 10-12	Ortho coupling to the adjacent aromatic proton and a larger ortho coupling to the fluorine atom.
Ar-H (adjacent to OCH ₃)	~6.9-7.1	Doublet (d)	JH-H \approx 8-9	Ortho coupling to the adjacent aromatic proton.
-OCH ₃	~3.8-3.9	Singlet (s)	-	Methoxy group protons are chemically equivalent and do not couple with other protons.
-OH	~5.0-6.0	Broad singlet (br s)	-	The chemical shift of the phenolic proton is concentration and solvent dependent and will appear as a broad signal that can be

exchanged with
D₂O.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reflect the influence of the electron-donating methoxy and hydroxyl groups and the electron-withdrawing fluorine atom on the aromatic carbons.

Carbon	Predicted Chemical Shift (δ, ppm)	Rationale
C-F	~150-155 (d, J _{C-F} ≈ 240-250 Hz)	The carbon directly attached to fluorine will show a large one-bond C-F coupling constant and will be significantly downfield.
C-OH	~145-150	The carbon bearing the hydroxyl group will be deshielded.
C-OCH ₃	~140-145	The carbon attached to the methoxy group will be deshielded.
C-H (aromatic)	~110-125	The remaining aromatic carbons will appear in this region, with their specific shifts influenced by their position relative to the substituents. Carbons ortho and para to the electron-donating groups will be more shielded (upfield).
-OCH ₃	~55-60	The methoxy carbon will appear in the typical range for such groups.

Infrared (IR) Spectroscopy

Key expected vibrational frequencies in the IR spectrum of **3-Fluoro-4-methoxyphenol** include:

- $\sim 3200\text{-}3600\text{ cm}^{-1}$ (broad): O-H stretching of the phenolic hydroxyl group.
- $\sim 2850\text{-}3000\text{ cm}^{-1}$: C-H stretching of the aromatic and methyl groups.
- $\sim 1500\text{-}1600\text{ cm}^{-1}$: C=C stretching of the aromatic ring.
- $\sim 1200\text{-}1300\text{ cm}^{-1}$: Asymmetric C-O-C stretching of the aryl ether.
- $\sim 1000\text{-}1100\text{ cm}^{-1}$: Symmetric C-O-C stretching.
- $\sim 1100\text{-}1200\text{ cm}^{-1}$: C-F stretching.

Applications in Research and Drug Development

3-Fluoro-4-methoxyphenol is a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.^[4] Its utility stems from the strategic placement of the fluoro, methoxy, and hydroxyl groups, which can be further functionalized.

Role as a Fluorinated Scaffold

The introduction of a fluorine atom can significantly enhance the pharmacological properties of a molecule.^[1] By using **3-Fluoro-4-methoxyphenol** as a starting material, medicinal chemists can:

- **Block Metabolic Sites:** The C-F bond is very strong and resistant to enzymatic cleavage, thus preventing metabolic degradation at that position.^[5]
- **Modulate pKa:** The electron-withdrawing nature of fluorine can lower the pKa of the phenolic hydroxyl group, influencing its ionization state at physiological pH.
- **Enhance Binding Affinity:** Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby increasing binding

affinity and potency.[1]

- Improve Lipophilicity and Permeability: The substitution of hydrogen with fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[6]

Synthetic Utility

The hydroxyl group of **3-Fluoro-4-methoxyphenol** serves as a convenient handle for further chemical transformations, such as:

- Etherification: Reaction with alkyl halides or tosylates to introduce a variety of side chains.
- Esterification: Acylation with acid chlorides or anhydrides.
- Coupling Reactions: The phenolic oxygen can be used in various cross-coupling reactions to form more complex structures.

This synthetic versatility makes **3-Fluoro-4-methoxyphenol** a key intermediate in the synthesis of novel bioactive compounds, including those with potential applications as anti-inflammatory, antiviral, and antifungal agents. It is also listed as a building block for protein degraders, a rapidly growing area of drug discovery.[3]

Safety and Handling

3-Fluoro-4-methoxyphenol is classified as a hazardous substance and must be handled with appropriate safety precautions.

- Hazard Statements:
 - H314: Causes severe skin burns and eye damage.[2]
 - H335: May cause respiratory irritation.[2]
- Precautionary Measures:
 - Wear protective gloves, protective clothing, eye protection, and face protection.
 - Use only outdoors or in a well-ventilated area.

- Do not breathe dust, fume, gas, mist, vapors, or spray.
- In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information before handling this compound.

Conclusion

3-Fluoro-4-methoxyphenol is a strategically important building block in the field of medicinal chemistry and drug discovery. Its unique combination of a reactive hydroxyl group, a methoxy substituent, and a metabolically robust fluorine atom provides a powerful tool for the synthesis of novel therapeutic agents with potentially enhanced pharmacological properties. A thorough understanding of its synthesis, characterization, and reactivity is essential for researchers and scientists seeking to leverage the benefits of fluorine incorporation in their drug development programs.

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